molecular formula C16H16ClNO2S2 B5230932 2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

Cat. No. B5230932
M. Wt: 353.9 g/mol
InChI Key: DVCVANOMBAMHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidine derivative that has shown promising results in the treatment of several diseases.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in the development of diseases such as cancer and diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce blood glucose levels in diabetic animal models, and decrease inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms involved in various diseases. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research of 2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and diabetes. Another direction is the study of its potential as an antioxidant and anti-inflammatory agent. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in the treatment of cancer, diabetes, and inflammation. Its ability to selectively target certain enzymes and proteins makes it a valuable tool for studying the mechanisms involved in various diseases. However, its potential toxicity must be carefully monitored in lab experiments. There are several future directions for the research of this compound, which could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of sodium methoxide. The resulting product is then treated with thiourea to yield the final product.

Scientific Research Applications

2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been investigated for its antimicrobial and antioxidant properties.

properties

IUPAC Name

2-(3-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S2/c1-12-5-7-15(8-6-12)22(19,20)18-9-10-21-16(18)13-3-2-4-14(17)11-13/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCVANOMBAMHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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